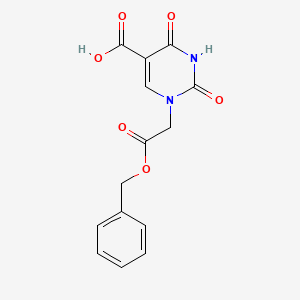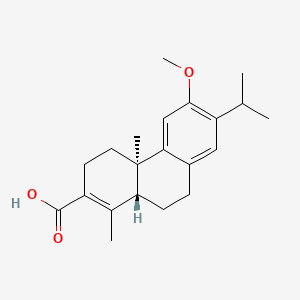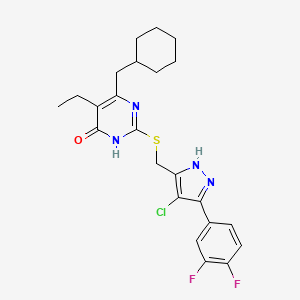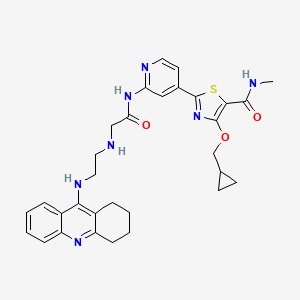
AChE/GSK-3|A-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AChE/GSK-3|A-IN-1 is a dual inhibitor targeting both acetylcholinesterase (AChE) and glycogen synthase kinase-3 beta (GSK-3β). This compound has shown significant potential in the treatment of neurodegenerative diseases, particularly Alzheimer’s disease, due to its ability to inhibit both AChE and GSK-3β, which are key enzymes involved in the pathogenesis of this condition .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AChE/GSK-3|A-IN-1 typically involves the hybridization of tacrine, a known AChE inhibitor, with a pyrimidone compound, which acts as a GSK-3β inhibitor. The process uses cysteamine or cystamine as a linker. The optimal compound is synthesized through a series of reactions, including condensation and cyclization, under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process in a laboratory setting can be scaled up for industrial production, ensuring that the reaction conditions are optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
AChE/GSK-3|A-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different inhibitory properties and potential therapeutic applications.
Aplicaciones Científicas De Investigación
AChE/GSK-3|A-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying dual enzyme inhibition and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and enzyme activity in various biological systems.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s disease due to its dual inhibitory action on AChE and GSK-3β
Mecanismo De Acción
AChE/GSK-3|A-IN-1 exerts its effects by inhibiting the activity of both acetylcholinesterase and glycogen synthase kinase-3 beta. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. Inhibition of GSK-3β prevents the phosphorylation of tau protein, reducing the formation of neurofibrillary tangles, a hallmark of Alzheimer’s disease .
Comparación Con Compuestos Similares
Similar Compounds
Tacrine: A known AChE inhibitor, but lacks GSK-3β inhibitory activity.
Lithium: A GSK-3β inhibitor, but does not inhibit AChE.
Donepezil: Another AChE inhibitor used in Alzheimer’s treatment, but does not target GSK-3β.
Uniqueness
AChE/GSK-3|A-IN-1 is unique due to its dual inhibitory action on both AChE and GSK-3β, making it a promising candidate for the treatment of Alzheimer’s disease by addressing multiple pathological pathways simultaneously .
Propiedades
Fórmula molecular |
C31H35N7O3S |
|---|---|
Peso molecular |
585.7 g/mol |
Nombre IUPAC |
4-(cyclopropylmethoxy)-N-methyl-2-[2-[[2-[2-(1,2,3,4-tetrahydroacridin-9-ylamino)ethylamino]acetyl]amino]pyridin-4-yl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C31H35N7O3S/c1-32-29(40)28-30(41-18-19-10-11-19)38-31(42-28)20-12-13-34-25(16-20)37-26(39)17-33-14-15-35-27-21-6-2-4-8-23(21)36-24-9-5-3-7-22(24)27/h2,4,6,8,12-13,16,19,33H,3,5,7,9-11,14-15,17-18H2,1H3,(H,32,40)(H,35,36)(H,34,37,39) |
Clave InChI |
MYLYCZDLVLCRLU-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=C(N=C(S1)C2=CC(=NC=C2)NC(=O)CNCCNC3=C4CCCCC4=NC5=CC=CC=C53)OCC6CC6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


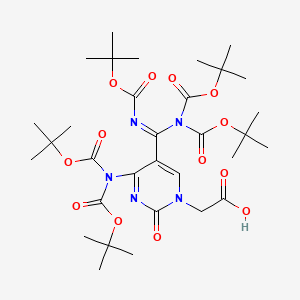

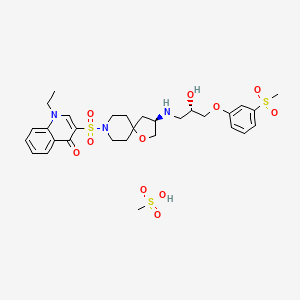
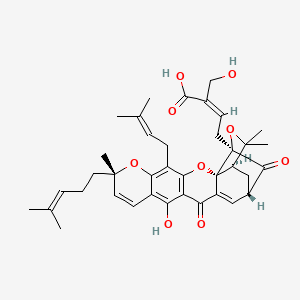

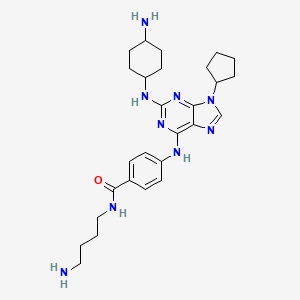
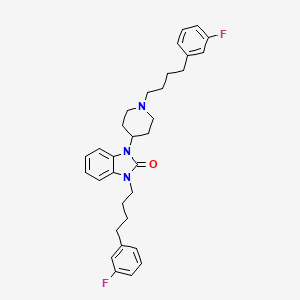

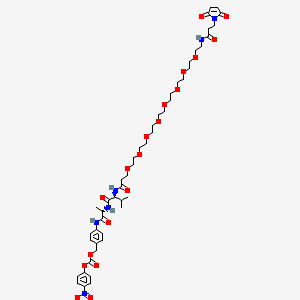
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12403684.png)
